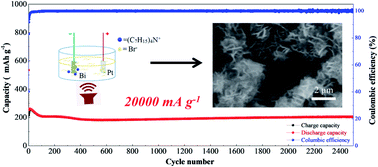Bismuthene from sonoelectrochemistry as a superior anode for potassium-ion batteries†
Journal of Materials Chemistry A Pub Date: 2019-11-29 DOI: 10.1039/C9TA11000C
Abstract
Bismuth has a great potential as an anode for PIBs, due to its layered structure with a large interlayer spacing, long mean free path, high volumetric capacity (3800 mA h L−1) and environmental friendliness. Bismuthene, a 2D-layered structure, can be exfoliated from bismuth by mechanical or chemical methods. The unique structure of bismuthene is beneficial to the diffusion of potassium, penetration of the electrolyte, and buffering of the volume change along the c-axis, which will boost the anode performance of PIBs. An ultrasonication-assisted electrochemical exfoliation method was proposed in this study to prepare ultra-thin few layered bismuthene nanosheets (FBNs) simply and quickly. The as-prepared FBNs were employed in KIBs as an anode and delivered highly stable capacities of 423, 356, 275 and 227 mA h g−1 at the current densities of 2.5, 5, 10, and 15 A g−1, respectively. There was no obvious decay over 2500 cycles with a capacity of over 200 mA h g−1 at 20 A g−1, realizing excellent rate-capability and long-term cycling stability in KIBs. Furthermore, the mechanism of the excellent electrochemical performances was elucidated via in-depth characterization and theoretical calculations. This work provides a new strategy to prepare scalable ultra-thin nanosheets, which act as a promising candidate for the anode in energy storage systems.


Recommended Literature
- [1] Contents list
- [2] Natural radioactivity as an easy and quick parameter for describing the dynamic of the Planetary Boundary Layer
- [3] Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals†
- [4] Consistent changes in electronic states and photocatalytic activities of metal (Au, Pd, Pt)-modified TiO2 studied by far-ultraviolet spectroscopy†
- [5] Back cover
- [6] Columnar liquid crystalline assembly of doubly discotic supermolecules based on tetra-triphenylene-substituted phthalocyanine†
- [7] Rational synthesis of chiral layered magnets by functionalization of metal simple hydroxides with chiral and non-chiral Ni(ii)Schiff base complexes†
- [8] Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines†
- [9] The catalytic opportunities of near-critical water: a benign medium for conventionally acid and base catalyzed condensations for organic synthesis
- [10] Determination of the oxidation state by resonant-Raman scattering spectroscopy










